フルタミド

概要

説明

科学的研究の応用

GSK184072 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyphenolic antioxidants.

Biology: Investigated for its role in cellular signaling pathways and gene expression.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: Used in the formulation of dietary supplements and functional foods.

生化学分析

Biochemical Properties

Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . Flutimide also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .

Cellular Effects

Flutimide affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, Flutimide influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .

Molecular Mechanism

At the molecular level, Flutimide exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . Flutimide also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutimide can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to Flutimide, leading to a decrease in its efficacy . The stability of Flutimide is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to Flutimide can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Flutimide vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, Flutimide can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

Flutimide is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of Flutimide. The metabolic pathways involved in Flutimide metabolism also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

Within cells, Flutimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, Flutimide accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Flutimide is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of Flutimide, directing it to specific cellular compartments where it can exert its effects .

準備方法

合成経路と反応条件: レスベラトロールの合成は、市販の出発物質から始まり、いくつかのステップを必要とします。 一般的な方法の1つは、塩基の存在下でp-ヒドロキシベンズアルデヒドとマロン酸を縮合させて、続いて脱炭酸と還元を行ってレスベラトロールを生成することです .

工業的生産方法: レスベラトロールの工業的生産は、通常、ブドウの皮や種子などの天然資源から、エタノールやメタノールなどの溶媒を用いて、化合物を抽出することによって行われます。 抽出された化合物は、カラムクロマトグラフィーなどの技術を使用して精製されます .

3. 化学反応解析

反応の種類: レスベラトロールは、以下を含むさまざまな化学反応を起こします。

酸化: レスベラトロールは、酸化されてキノンや他の酸化生成物を生成することができます。

還元: レスベラトロールは、還元されてジヒドロレスベラトロールを生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンや他の酸化生成物。

還元: ジヒドロレスベラトロール。

置換: アセチル化誘導体.

4. 科学研究の応用

レスベラトロールは、幅広い科学研究の応用があります。

化学: ポリフェノール系抗酸化物質を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や遺伝子発現における役割について調査されています。

医学: 心臓血管疾患、がん、神経変性疾患における潜在的な治療効果について研究されています。

化学反応の分析

Types of Reactions: GSK184072 undergoes various chemical reactions, including:

Oxidation: GSK184072 can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydroresveratrol.

Substitution: GSK184072 can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Dihydroresveratrol.

Substitution: Acetylated derivatives.

作用機序

レスベラトロールは、複数のメカニズムを介してその効果を発揮します。

抗酸化活性: レスベラトロールは、フリーラジカルを捕捉し、酸化ストレスを軽減します。

遺伝子発現: 炎症、アポトーシス、細胞増殖に関与する遺伝子の発現を調節します。

分子標的: 標的としては、サーチュイン、シクロオキシゲナーゼ、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路などがあります.

類似化合物:

ケルセチン: 抗酸化作用を持つ別のポリフェノール系化合物。

クルクミン: ウコンに含まれる抗炎症作用と抗酸化作用を持つポリフェノール系化合物。

エピガロカテキンガレート: 緑茶の主要なポリフェノールであり、抗酸化作用と抗がん作用があります.

独自性: レスベラトロールは、老化や長寿に関与するタンパク質であるサーチュインを活性化できるという点でユニークです。 この特性は、この特定の活性を持ち合わせていない他のポリフェノールとは異なります .

類似化合物との比較

Quercetin: Another polyphenolic compound with antioxidant properties.

Curcumin: A polyphenolic compound found in turmeric with anti-inflammatory and antioxidant effects.

Epigallocatechin gallate: A major polyphenol in green tea with antioxidant and anti-cancer properties.

Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .

特性

IUPAC Name |

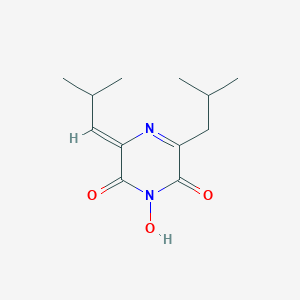

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

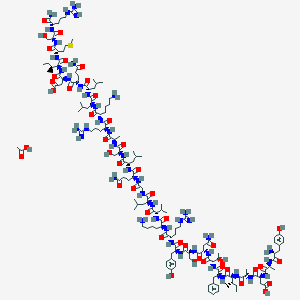

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)